Methyl 3-[(2-chlorophenyl)carbamoyl]-5-nitrobenzoate
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Overview
Description
Methyl 3-[(2-chlorophenyl)carbamoyl]-5-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a carbamoyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-chlorophenyl)carbamoyl]-5-nitrobenzoate typically involves multiple steps. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by the introduction of the carbamoyl group through a reaction with 2-chlorophenyl isocyanate. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-chlorophenyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding amine derivatives.
Reduction: Formation of reduced benzoate derivatives.
Substitution: Formation of substituted benzoate derivatives with various functional groups.
Scientific Research Applications
Methyl 3-[(2-chlorophenyl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-chlorophenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamoyl group can form covalent bonds with proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-chlorophenyl)carbamoyl]-5-nitrobenzoate
- Methyl 3-[(2-bromophenyl)carbamoyl]-5-nitrobenzoate
- Methyl 3-[(2-chlorophenyl)carbamoyl]-4-nitrobenzoate
Uniqueness
Methyl 3-[(2-chlorophenyl)carbamoyl]-5-nitrobenzoate is unique due to the specific positioning of the nitro and carbamoyl groups, which can influence its reactivity and biological activity. The presence of the 2-chlorophenyl group also contributes to its distinct chemical properties compared to similar compounds.
Properties
Molecular Formula |
C15H11ClN2O5 |
---|---|
Molecular Weight |
334.71 g/mol |
IUPAC Name |
methyl 3-[(2-chlorophenyl)carbamoyl]-5-nitrobenzoate |
InChI |
InChI=1S/C15H11ClN2O5/c1-23-15(20)10-6-9(7-11(8-10)18(21)22)14(19)17-13-5-3-2-4-12(13)16/h2-8H,1H3,(H,17,19) |
InChI Key |
GHDQRFMDEUNNJM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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